molecular formula C6H11ClO4S B2821585 Methyl 4-chlorosulfonylpentanoate CAS No. 2551116-58-4

Methyl 4-chlorosulfonylpentanoate

Cat. No.: B2821585
CAS No.: 2551116-58-4
M. Wt: 214.66
InChI Key: XLKIOCYMMFKOEW-UHFFFAOYSA-N
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Description

Methyl 4-chlorosulfonylpentanoate (CAS: Not explicitly provided in evidence) is a methyl ester derivative featuring a chlorosulfonyl (-SO₂Cl) functional group at the fourth carbon of a pentanoate backbone. This compound is structurally characterized by its ester group (-COOCH₃) and reactive sulfonyl chloride moiety, which confers unique reactivity in organic synthesis, particularly in sulfonation reactions or as an intermediate in agrochemical and pharmaceutical manufacturing.

Properties

IUPAC Name

methyl 4-chlorosulfonylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-5(12(7,9)10)3-4-6(8)11-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIOCYMMFKOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chlorosulfonylpentanoate can be synthesized through the reaction of methyl 4-hydroxypentanoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chlorosulfonylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-chlorosulfonylpentanoate involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. These reactions are crucial in modifying the chemical and biological properties of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

  • Methyl Salicylate: A simple methyl ester with a hydroxyl-substituted aromatic ring (Table 3 in ). Unlike Methyl 4-chlorosulfonylpentanoate, methyl salicylate lacks sulfonyl chloride reactivity but shares ester stability, making it suitable for VOC applications.
  • Sandaracopimaric Acid Methyl Ester: A diterpene-derived methyl ester () with a rigid bicyclic structure. Its non-polar backbone contrasts with the polar sulfonyl chloride group in this compound, affecting solubility and reactivity in organic media.

Chlorinated Methyl Esters

  • Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (): This impurity in pharmaceutical synthesis shares a chlorinated aromatic group but replaces the sulfonyl chloride with a benzoyl-phenoxy moiety. The absence of the sulfonyl group reduces its electrophilicity compared to this compound.
  • Ethyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate (): A cyclopentanone derivative with a chlorophenyl group. Its ester and ketone functionalities differ from the sulfonyl chloride reactivity, limiting cross-application in sulfonation reactions.

Data Table: Comparative Properties of Methyl Esters

Compound Boiling Point (°C) Solubility Reactivity Application Source
This compound* N/A Polar aprotic solvents High (SO₂Cl group) Sulfonation intermediates Inferred
Methyl Salicylate 222 Ethanol, Ether Low (ester hydrolysis) VOCs, fragrances
Sandaracopimaric Acid Methyl Ester ~300 (decomposes) Non-polar solvents Moderate (diterpene) Resin analysis
Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate N/A DMSO, DMF Low (aromatic stability) Pharmaceutical impurity standard

*Note: Direct data for this compound is extrapolated from analogous sulfonyl chlorides and methyl esters.

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